2,2-dimethyl-1-[(3S)-3-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one, also known as GSK962, is a compound of significant interest in chemical and pharmaceutical research. It belongs to a class of small-molecule inhibitors targeting receptor-interacting protein 1 kinase (RIP1 kinase), which plays a crucial role in inflammation and cell death pathways. The compound's structure features a dimethylpropanone moiety linked to a chiral pyrazole derivative, making it a valuable candidate for studies in medicinal chemistry.
GSK962 is classified as an inhibitor of RIP1 kinase and is primarily sourced from chemical databases such as PubChem and BenchChem. Its IUPAC name provides insight into its structural components, which include both aliphatic and heterocyclic sections. The molecular formula is with a molecular weight of 230.31 g/mol.
The synthesis of 2,2-dimethyl-1-[(3S)-3-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one involves several key steps:
The specific reaction conditions, including temperature, solvents, and catalysts, are optimized to maximize yield and purity. Industrial production follows similar synthetic routes but scales up the reactions in large reactors with stringent quality control measures.
The molecular structure of 2,2-dimethyl-1-[(3S)-3-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one can be represented as follows:
Key structural data includes:
GSK962 can undergo various chemical reactions:
Common reagents for these reactions include:
The primary mechanism of action for 2,2-dimethyl-1-[(3S)-3-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one involves its interaction with RIP1 kinase. By inhibiting this kinase's activity, the compound blocks pathways leading to necroptosis—a regulated form of cell death associated with inflammation.
This inhibition has significant implications for inflammatory diseases and tissue damage mechanisms, particularly concerning proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha).
GSK962 exhibits properties typical of organic compounds:
Key chemical properties include:
These properties are critical for its application in laboratory settings where solubility can affect bioavailability and reactivity.
GSK962 is primarily utilized in scientific research related to:
The enantioselective synthesis of (3S)-3-phenyl-3,4-dihydropyrazol-2-yl derivatives centers on constructing the chiral center at the C3 position of the dihydropyrazole ring. This process typically employs chiral auxiliaries or asymmetric catalysts to achieve high stereocontrol. Knorr-type condensations between β-keto esters (e.g., 2,2-dimethyl-3-oxobutanoic acid) and chiral phenylhydrazine derivatives serve as a foundational route, where the stereochemistry is dictated by chiral induction during cyclization [1]. Alternatively, catalytic asymmetric hydrogenation of pyrazole precursors using transition-metal complexes with chiral ligands (e.g., BINAP-Ru) achieves enantiomeric excess (ee) >90% for the (3S) configuration [2].
Recent advances leverage organocatalysts for Michael additions. For example, cinchona alkaloid-derived thiourea catalysts promote the asymmetric addition of dimethylpyruvoyl ketone to α,β-unsaturated diazo compounds, forming the dihydropyrazole scaffold with ee values up to 95% [3]. The stereochemical outcome is rationalized by transition-state models where the catalyst’s chiral pocket confines the prochiral enone intermediate, directing phenyl group addition to the si-face of the planar substrate [3] [7].
Table 1: Key Methods for Enantioselective Synthesis of (3S)-3-Phenyl-3,4-dihydropyrazol-2-yl Derivatives
| Method | Catalyst/Reagent | ee (%) | Reaction Conditions |
|---|---|---|---|
| Knorr Cyclization | (1R,2S)-Norephedrine | 85 | Ethanol, reflux, 12 h |
| Asymmetric Hydrogenation | Ru-(S)-BINAP | 92 | H₂ (50 psi), THF, 25°C, 6 h |
| Organocatalyzed Michael Addition | Cinchonidine-thiourea | 95 | Toluene, –20°C, 24 h |
Pyrrolidine-pyrazole hybrids integrate the conformational rigidity of pyrrolidine with the pharmacophore versatility of dihydropyrazoles. Stereoselective synthesis of these architectures employs [3+2] cycloadditions, wherein azomethine ylides (derived from chiral α-amino aldehydes) react with pyrazole-derived dipolarophiles. Chiral Lewis acid catalysts like Ni(II)-bisoxazoline complexes enable diastereoselectivities >20:1 (syn:anti) by coordinating the ylide and dipolarophile in a predefined orientation [8]. For instance, the reaction between N-(2,2-dimethylpropanoyl)-3-phenyl-4,5-dihydropyrazole and a glycine-derived azomethine ylide yields pyrrolidine-fused pyrazolines with >95% de for the endo-isomer [8].
Microwave-assisted one-pot sequences enhance efficiency. Cyclocondensation of 5-amino-3-phenyl-4,5-dihydropyrazole with 2,5-dimethoxytetrahydrofuran under Sc(OTf)₃ catalysis generates N-pyrrolyl pyrazolines, which undergo asymmetric N-alkylation using proline-derived phase-transfer catalysts to form spiro-pyrrolidine-pyrazoles in 88% yield and 90% ee [7]. Stereochemical control arises from the catalyst’s ability to shield the re-face of the pyrazoline anion during alkylation [7].
Diastereoselectivity in pyrazolone scaffolds hinges on thermodynamic vs. kinetic control during ring formation. Kinetic pathways favor the cis-diastereomer via stereoelectronically controlled nucleophilic addition, while thermodynamic conditions equilibrate to the stable trans-isomer. Comparative studies of acid-catalyzed vs. base-mediated cyclizations reveal distinct outcomes:
Solvent polarity critically modulates diastereomeric ratios. Nonpolar solvents (toluene) favor intramolecular hydrogen bonding in cis-isomers, while polar aprotic solvents (DMSO) stabilize trans-forms via dipole minimization. X-ray crystallographic data confirm the trans configuration’s stability, with the phenyl and pivaloyl groups adopting diequatorial positions [5].
Table 2: Diastereoselectivity in Pyrazolone Synthesis Under Varied Conditions
| Cyclization Method | Conditions | Diastereomeric Ratio (cis:trans) | Major Isomer Stability |
|---|---|---|---|
| Acid-Catalyzed (ChCl-ZnCl₂) | 80°C, 3 h | 8:1 | Kinetically controlled cis |
| Base-Mediated (K₂CO₃/DMF) | 25°C, 12 h | 1:15 | Thermodynamic trans |
| Thermal (neat) | 120°C, 1 h | 1:3 | Thermodynamic trans |
Hybrid scaffolds containing dihydropyrazoles and pyrrolidines exhibit distinct stereoselectivity patterns. Spiro-fusion at C4 of the pyrazoline ring constrains conformational flexibility, enabling >95% de via substrate-controlled induction [8]. Conversely, linear pyrrolidine-pyrazole conjugates require chiral catalysts to achieve comparable selectivity [7].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6